1-methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride
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Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride typically involves the hydrogenation of 4-quinolinone in the presence of a suitable catalyst . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum. The process can be carried out under mild to moderate temperatures and pressures to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced further to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 1-methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride exerts its effects involves several molecular targets and pathways:
Neuroprotection: The compound has been shown to scavenge free radicals and inhibit glutamate-induced excitotoxicity, which are critical in preventing neuronal damage.
Molecular Targets: It interacts with neurotransmitter systems, particularly the dopaminergic and glutamatergic systems, to exert its neuroprotective effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares structural similarities but differs in its biological activity and neuroprotective properties.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects, contrasting with the neuroprotective properties of 1-methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride.
Uniqueness: this compound is unique due to its dual role in modulating neurotransmitter function and providing neuroprotection. Its ability to scavenge free radicals and inhibit excitotoxicity sets it apart from other similar compounds .
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-6-2-3-8-7-9(12)4-5-10(8)11;/h4-5,7,12H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSWQWFRYRAJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41873-60-3 |
Source
|
Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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